9H-Carbazole, 3,6,9-triphenyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

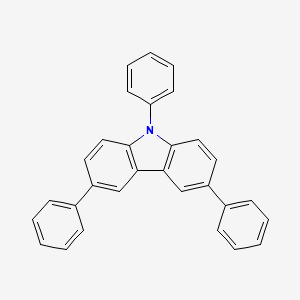

9H-Carbazole, 3,6,9-triphenyl-, also known as Tris-PCz, is a compound with a tri-carbazole back-boned structure joined at the 3 and 6 positions . The highly-conjugated carbazoles make Tris-PCz electron-rich, which is widely used as a hole-transport layer material in TADF-OLED devices .

Synthesis Analysis

The synthesis of 9H-Carbazole, 3,6,9-triphenyl- involves complex chemical reactions. For instance, copper (II) complexes of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (Cu-CCPTSC) have been synthesized and characterized . Another study involved introducing a pyridine group into the core structure as an electron-withdrawing unit and varying the substitution position of tercarbazole (TCz) .Molecular Structure Analysis

The molecular formula of 9H-Carbazole, 3,6,9-triphenyl- is C54H35N3 . It is a complex organic compound with a unique structure that contributes to its properties and applications.Chemical Reactions Analysis

The chemical reactions involving 9H-Carbazole, 3,6,9-triphenyl- are complex and varied. For example, it has been found that the electric field-induced reorientation of heterocycles modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .Physical And Chemical Properties Analysis

9H-Carbazole, 3,6,9-triphenyl- exhibits good thermal stability with high glass transition temperatures . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacrylamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage .未来方向

The future of 9H-Carbazole, 3,6,9-triphenyl- lies in its potential applications in optoelectronic devices. The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for integration into polymers and also possesses improved stability and triplet energy . The role of intramolecular charge transfer (ICT) was highlighted by donor–acceptor architectures with tailoring energy levels to extract their advantageous physicochemical characteristics and optimized performances .

属性

IUPAC Name |

3,6,9-triphenylcarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N/c1-4-10-22(11-5-1)24-16-18-29-27(20-24)28-21-25(23-12-6-2-7-13-23)17-19-30(28)31(29)26-14-8-3-9-15-26/h1-21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXWYFQBRDBHKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454476 |

Source

|

| Record name | 9H-Carbazole, 3,6,9-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazole, 3,6,9-triphenyl- | |

CAS RN |

215502-76-4 |

Source

|

| Record name | 9H-Carbazole, 3,6,9-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)

![Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate](/img/structure/B1609686.png)

![(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B1609695.png)